
cis-Bis(triphenylphosphine)platinum(II)dichloride
Vue d'ensemble
Description
Cis-Bis(triphenylphosphine)platinum(II)dichloride is a useful research compound. Its molecular formula is C36H32Cl2P2Pt and its molecular weight is 792.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Antitumor Research
cis-Bis(triphenylphosphine)platinum(II)dichloride has been studied for its potential in antitumor applications. Research has shown that steroidal-cis-platinum(II)-o-catecholato complexes, prepared by treating bis(triphenylphosphine)platinum(II) with functionalized steroids, demonstrate biological effects on human breast tumor cell lines comparable to cis-dichloro-diaminoplatinum(II) (cis-DDP) (Gandolfi, Mandelbaum-Shavit & Blum, 1984). Another study emphasized the synthesis of trans-(sigma-allenyl)platinum(II) and -palladium(II) compounds, highlighting the possibility of using such compounds in various applications due to their unique structures and behaviors (Wouters et al., 1994).
Applications in Hematology
The compound has been utilized in studies exploring erythroid differentiation of human leukemic K562 cells. Platinum(II) complexes of bile acid derivatives were compared in their ability to induce erythroid differentiation. One of the compounds showed promising results similar to hydroxyurea, a potent inducer of fetal hemoglobin (HbF) production, which is significant for the treatment of conditions like beta-thalassemia and sickle cell anemia (Lampronti et al., 2006).
Applications in Molecular Design
The potential of this compound in molecular design has also been explored. It's suggested that by molecular design, new cis-platinum compounds with increased selectivity and improved cellular behavior could be generated, as highlighted in a study synthesizing derivatives of 1,1'-bis(diphenylphosphino)-ferrocene and corresponding cis-platinum compounds for interaction capacity testing with various DNA models (Bjelosevic et al., 2006).
Applications in Crystallography
In the field of crystallography, platinum complexes of oxopurines like cis-bis(theophyllinato-N7)bis(triphenylphosphine)platinum(II) have been synthesized and structurally analyzed. These studies provide insight into the coordination geometry of platinum and the intermolecular interactions within these complexes, which is crucial for understanding their potential applications and behaviors (Dubler et al., 2002).
Applications in Photochemical Isomerization
This compound has been used in studies exploring photochemical isomerization. Trans-isomers of dihalogenobis(triphenylphosphine)platinum(II) complexes, which are challenging to obtain by other methods, have been synthesized successfully through photochemical isomerization of the cis-complexes, indicating potential applications in photochemistry and materials science (Mastin & Haake, 1970).
Propriétés
IUPAC Name |
platinum;triphenylphosphane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYFPXJIOADLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





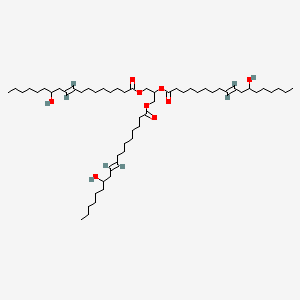
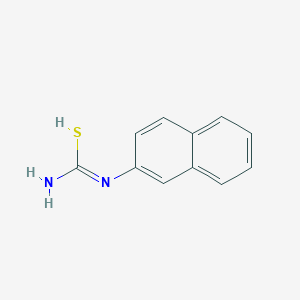
![(2,5-Dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7824391.png)
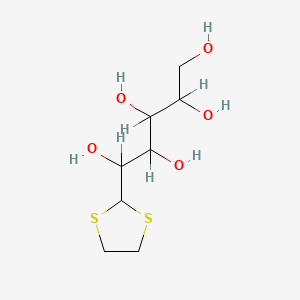
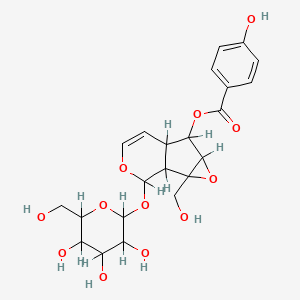

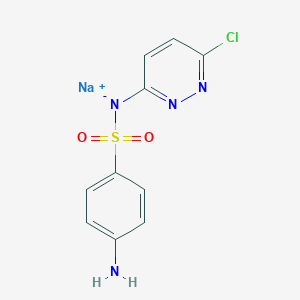
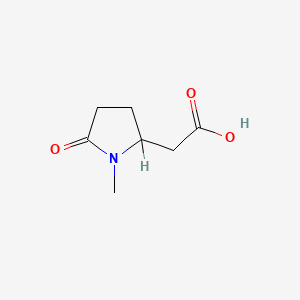



![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)